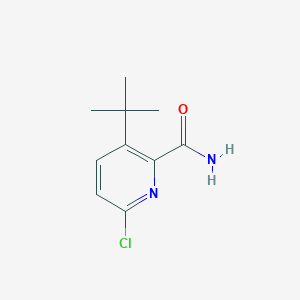

3-Tert-butyl-6-chloropyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

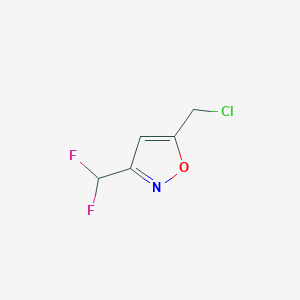

3-Tert-butyl-6-chloropyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyridine ring with a carboxamide functional group.

Scientific Research Applications

Chemical Modification and Reactivity

3-Tert-butyl-6-chloropyridine-2-carboxamide demonstrates notable reactivity in chemical modifications. For instance, Bonnet et al. (2001) explored its deprotonation with magnesiated bases, leading to the formation of 2,3-disubstituted pyridines with carboxylic acid or amino-derived functions at C2 (Bonnet, Mongin, Trécourt, & Quéguiner, 2001). Similarly, Tada and Yokoi (1989) studied its reaction with alkyl radicals, resulting in mono-, di-, and tri-alkylated products, illustrating its potential in creating diverse chemical structures (Tada & Yokoi, 1989).

Material Synthesis

In material science, this compound is used in synthesizing polyamides with unique properties. Hsiao, Yang, and Chen (2000) demonstrated the synthesis of ortho-linked polyamides using a bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, showcasing the compound's utility in creating new polymeric materials (Hsiao, Yang, & Chen, 2000).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their potential in drug development. Nie et al. (2020) synthesized novel analogs replacing the pyridine ring with different structures, aiming to improve pharmacological profiles for potential therapeutic applications (Nie et al., 2020).

Analytical Chemistry

The compound also finds applications in analytical chemistry. Pietsch, Nieger, and Gütschow (2007) synthesized N-benzyltetrahydropyrido-anellated thiophene derivatives, indicating the compound's role in creating analytical reagents (Pietsch, Nieger, & Gütschow, 2007).

Chemical Synthesis

In chemical synthesis, Feng et al. (2014) utilized tert-butyl hydroperoxide (TBHP) in the carboxamidation and aromatisation of isonitriles, demonstrating the compound's role in facilitating complex chemical reactions (Feng et al., 2014).

Mechanism of Action

Safety and Hazards

This compound is not intended for human or veterinary use. It’s important to handle it with appropriate safety measures. The safety information pictograms indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always refer to the MSDS for detailed safety and handling information .

Future Directions

properties

IUPAC Name |

3-tert-butyl-6-chloropyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-10(2,3)6-4-5-7(11)13-8(6)9(12)14/h4-5H,1-3H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFKWBOIMBOGCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=C(C=C1)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B3011966.png)

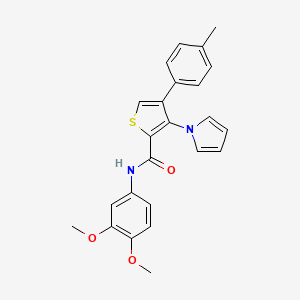

![ethyl 2-(3-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011971.png)

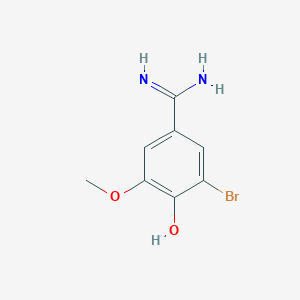

![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B3011973.png)

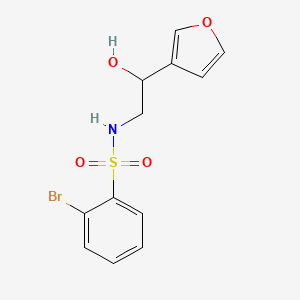

![N-(2-fluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3011979.png)